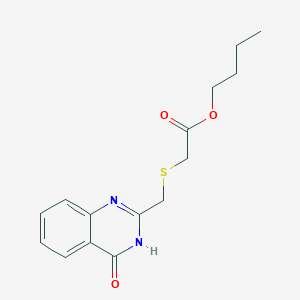

![molecular formula C13H8Cl2N4O B2406590 2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide CAS No. 338406-06-7](/img/structure/B2406590.png)

2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

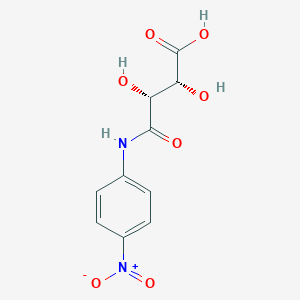

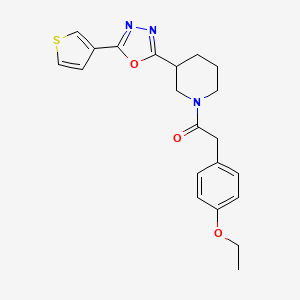

“2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide” is a chemical compound with the molecular formula C13H8Cl2N4O . It is a member of the [1,2,4]triazolo[1,5-a]pyrimidines, a subtype of bioisosteric purine analogs .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been extensively studied . A series of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been designed and synthesized in order to find novel anti-tumor compounds . The structures of all the compounds were confirmed by IR, 1H-NMR, MS and elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” is based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines are complex and involve multiple steps . The exact reactions for “this compound” are not specified in the available literature.Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Synthesis Strategies : The synthesis of 1,2,4-triazolo[1,5-a]pyridines, closely related to the chemical , involves metal-free oxidative N-N bond formation, providing a convenient way to construct the triazolopyridine skeleton with high yields (Zheng et al., 2014). Similarly, triazolopyridines without 2-position substituents have been prepared from 2-aminopyridines, showcasing the versatility in synthetic methods (Huntsman & Balsells, 2005).

Structural Characterization : Triazolopyridines have been characterized using techniques like NMR, FTIR, MS, and X-ray diffraction, highlighting their unique structural properties. For instance, the synthesis and X-ray structure of different triazolopyridines were thoroughly investigated, demonstrating their distinct chemical characteristics (El-Kurdi et al., 2021).

Biological and Pharmaceutical Applications

Antimicrobial Properties : Several triazolopyridine derivatives have been synthesized and evaluated for their antimicrobial activities, indicating their potential in pharmaceutical applications (Prakash et al., 2011).

Cardiovascular Applications : Studies on 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems revealed significant coronary vasodilating and antihypertensive activities, suggesting their potential as cardiovascular agents (Sato et al., 1980).

Antioxidant Activity : Research on [1,2,4]triazolo[1,5-a]pyridine derivatives explored their antioxidant properties and potential toxicity, indicating their utility in oxidative stress-related conditions (Smolsky et al., 2022).

Additional Applications

Agricultural Applications : Some N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown excellent herbicidal activity on a broad spectrum of vegetation, demonstrating their potential use in agriculture (Moran, 2003).

Heterocyclic Chemistry : The diverse supramolecular synthons formed by 2-substituted 5-morpholinomethylphenyl triazolo[1,5-a]pyridines in the solid state suggest the importance of substituents in determining the properties of these compounds, which is crucial for pharmaceutical development and crystal engineering (Chai et al., 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound 2,4-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of compounds has been found to have a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . .

Mode of Action

Compounds in the tps class are known to interact with various biological targets due to their versatile structure . They can act as linkers to several metals, and their coordination compounds’ interactions in biological systems have been extensively described .

Biochemical Pathways

Given the broad range of biological activities exhibited by the tps class of compounds, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the broad range of biological activities exhibited by the tps class of compounds, it can be inferred that this compound could potentially have a wide range of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

2,4-dichloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4O/c14-8-3-4-9(10(15)6-8)13(20)18-11-2-1-5-19-12(11)16-7-17-19/h1-7H,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZACKWREOIBEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 2-(4-ethoxy-4-oxobut-2-enamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2406514.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2406519.png)

![2-{[3-cyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2406520.png)

![N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2406523.png)

![N-[(3R,4R)-4-Hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B2406528.png)